molecular formula C20H17N5O2S B2755341 (3-(1H-pyrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034321-18-9

(3-(1H-pyrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2755341
CAS RN: 2034321-18-9
M. Wt: 391.45
InChI Key: FCDOLAHCMOMBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-pyrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-pyrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-pyrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The synthesis of this compound has led to derivatives with promising in vitro anticoronavirus activity . Researchers have investigated its potential as an antiviral agent, particularly against coronaviruses. Understanding its mode of action and interactions with viral proteins could pave the way for novel therapeutic strategies.

Antitumoral Activity

The same compound derivatives also demonstrated significant antitumoral effects . These variations in the phenyl moiety allowed fine-tuning of biological properties. Notably, inhibition of tubulin polymerization was identified as the mechanism behind its antitumoral activity. Further studies could explore its potential in cancer treatment.

Cytotoxicity

In a related study, novel derivatives containing electron-donating and electron-withdrawing groups exhibited potent cytotoxic activity . These findings suggest that structural modifications can enhance its effectiveness against cancer cells.

Antimicrobial Agents

Considering its heterocyclic nature, this compound may serve as a scaffold for designing novel antimicrobial agents . Researchers could explore its potential against bacteria, fungi, and other pathogens.

Antileishmanial and Antimalarial Properties

Molecular simulation studies have highlighted the antipromastigote activity of related compounds . Investigating its interactions with specific protein targets in Leishmania parasites and malaria-causing Plasmodium species could yield valuable insights.

Supramolecular Chemistry

The compound’s structural variations, especially in the pyrazole ring, could contribute to our understanding of supramolecular interactions . Researchers have used similar molecules to explore how small changes affect the overall supramolecular environment.

properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-20(14-3-1-4-17(11-14)25-8-2-7-21-25)24-9-5-15(12-24)18-22-19(27-23-18)16-6-10-28-13-16/h1-4,6-8,10-11,13,15H,5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDOLAHCMOMBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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